tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide
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Overview
Description
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules such as 1,4,9-triazaspiro[5.5]undecan-2-one and 3,9-diazaspiro[5.5]undecane derivatives. Compared to these compounds, 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to the presence of sulfur in its structure, which can impart different chemical and biological properties .
Properties
Molecular Formula |
C13H24N2O4S |
---|---|
Molecular Weight |
304.41 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-1λ6-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-9-20(17,18)13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 |
InChI Key |
FEAYSJIFYGMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C2(C1)CCNCC2 |
Origin of Product |
United States |
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